molecular formula C12H19Cl3N4O2S B13048300 Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate trihydrochloride

Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate trihydrochloride

Cat. No.: B13048300
M. Wt: 389.7 g/mol
InChI Key: QVNAMGQTYHBKKR-UHFFFAOYSA-N
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Description

Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate trihydrochloride is a heterocyclic compound that contains an imidazole ring fused with a thiadiazole ring This compound is of significant interest due to its potential biological and pharmacological activities

Preparation Methods

The synthesis of Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate trihydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazonoyl chlorides with ethyl piperidine-3-carboxylate under reflux conditions in the presence of a base such as trimethylamine . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining product quality.

Chemical Reactions Analysis

Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate trihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate trihydrochloride involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the epidermal growth factor receptor (EGFR) pathway, leading to the suppression of cancer cell proliferation . The compound’s antimicrobial activity is believed to result from its interaction with bacterial cell membranes, disrupting their integrity and function.

Comparison with Similar Compounds

Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate trihydrochloride can be compared with other imidazo[2,1-b][1,3,4]thiadiazole derivatives:

The uniqueness of this compound lies in its specific structural features and the combination of the piperidine moiety with the imidazo[2,1-b][1,3,4]thiadiazole core, which contributes to its diverse biological activities.

Properties

Molecular Formula

C12H19Cl3N4O2S

Molecular Weight

389.7 g/mol

IUPAC Name

ethyl 2-piperidin-3-ylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate;trihydrochloride

InChI

InChI=1S/C12H16N4O2S.3ClH/c1-2-18-11(17)9-7-16-12(14-9)19-10(15-16)8-4-3-5-13-6-8;;;/h7-8,13H,2-6H2,1H3;3*1H

InChI Key

QVNAMGQTYHBKKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)SC(=N2)C3CCCNC3.Cl.Cl.Cl

Origin of Product

United States

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